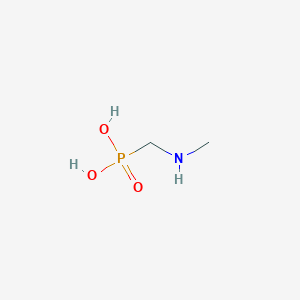
Methylaminomethylphosphonic acid
説明
Methylaminomethylphosphonic acid is a compound that has been studied for various applications, including its potential as an antimalarial agent and its role in microbial metabolism. It is related to other phosphonic acids, which are known for their stability and resistance to hydrolysis, making them of interest in various fields of chemistry and biology .
Synthesis Analysis
The synthesis of methylaminomethylphosphonic acid and its derivatives has been explored in several studies. High yield syntheses of N-methylaminomethylphosphonic acid have been achieved through different methods, including the interaction of diisopropylphosphite and trimethylhexahydro-s-triazine, followed by hydrolysis, or by heating methylamine with chloromethylphosphonic acid in aqueous solution . Other related compounds, such as alpha-halogenated analogues of alkylphosphonates, have been synthesized from diethyl but-3-enylphosphonate using alpha-halogenation methods .
Molecular Structure Analysis
The molecular structure of methylaminomethylphosphonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the complete NMR spectroscopic characterization of (α-L-Rhamnopyranosyl)methylphosphonic acid derivatives has been performed, indicating a marked preference for certain conformations, which is important for understanding their biological activity .
Chemical Reactions Analysis
Methylaminomethylphosphonic acid and its derivatives participate in various chemical reactions. For example, the oxidative pathway for the catabolism of methylphosphonic acid in bacteria involves the conversion of methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate . Additionally, the methylation of phosphonic acids related to chemical warfare agents has been demonstrated using trimethyloxonium tetrafluoroborate, which is a safer alternative to traditional methylation protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylaminomethylphosphonic acid derivatives have been studied to understand their behavior in biological systems and their potential applications. For instance, polymeric aminomethylphosphonic acids have been synthesized and their properties in solution have been investigated, revealing that they form zwitterionic structures in aqueous solution within a limited pH range . The analysis of methylphosphonic acid and its analogues at low microgram per liter levels in groundwater has also been described, which is crucial for environmental monitoring and the detection of chemical warfare agents .
科学的研究の応用
Corrosion Inhibition
Methylaminomethylphosphonic acid and its derivatives have been studied for their potential as corrosion inhibitors. Djenane et al. (2019) synthesized new derivatives of α-aminophosphonic acids and investigated their efficiency in inhibiting corrosion of mild steel. Their results showed that these compounds are effective mixed inhibitors and adhere to the surface of mild steel following the Langmuir isotherm model (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Analytical Chemistry
In the field of analytical chemistry, a novel method for the simultaneous analysis of glyphosate and its metabolites, including methylaminomethylphosphonic acid, was presented by Kudzin et al. (2002). This method included NMR analysis and derivatization to volatile phosphonates, demonstrating effective detection and identification (Kudzin, Gralak, Drabowicz, & Luczak, 2002).
Metal Complex Stability
The stability constants of metal complexes with phosphonic acids, including methylaminomethylphosphonic acid, have been critically evaluated by Popov et al. (2001). This evaluation is crucial for understanding the chemical behavior of these compounds in various environments (Popov, Rönkkömäki, & Lajunen, 2001).
Recovery of Strategic Metals
Research by Dougourikoye et al. (2020) explored the synthesis of bisphosphonates, including derivatives of methylene-bis-phosphonic acid, as potential chelating systems for the recovery of strategic metals. These compounds have diverse applications, including in therapeutics and diagnostics (Dougourikoye, Babouri, Volle, Ilagouma, Pirat, & Virieux, 2020).
Gas Chromatography-Mass Spectrometry Analysis
Valdez et al. (2016) presented a method for the effective methylation of phosphonic acids related to chemical warfare agents, including methylaminomethylphosphonic acid, for their detection and identification using gas chromatography-mass spectrometry. This method offers a safer alternative to traditional methylation protocols (Valdez, Leif, & Alcaraz, 2016).
Photodegradation Studies
Lesueur, Pfeffer, and Fuerhacker (2005) investigated the photodegradation of phosphonates, including aminomethylphosphonic acid, in water. Their study provided insights into the environmental fate of these compounds and their degradation under UV light, important for understanding their environmental impact (Lesueur, Pfeffer, & Fuerhacker, 2005).
Safety And Hazards
将来の方向性
While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which Methylaminomethylphosphonic acid is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .
特性
IUPAC Name |
methylaminomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
| Record name | [(Methylamino)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminomethylphosphonic acid | |
CAS RN |
35404-71-8 | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35404-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



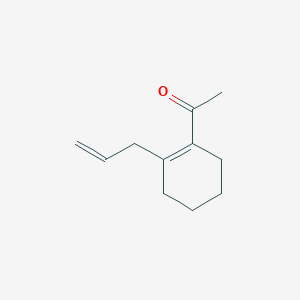
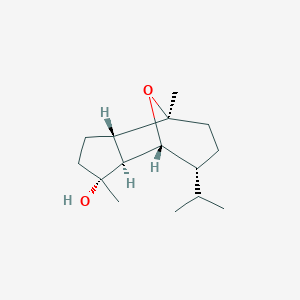
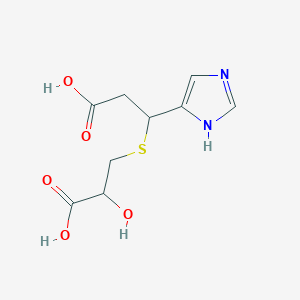
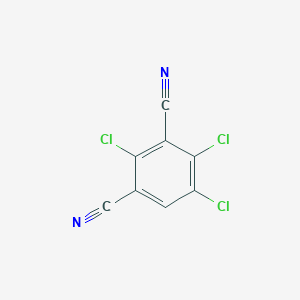
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
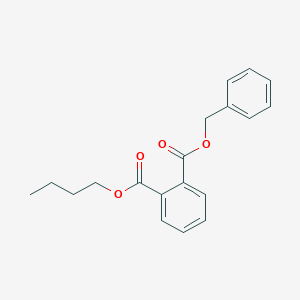
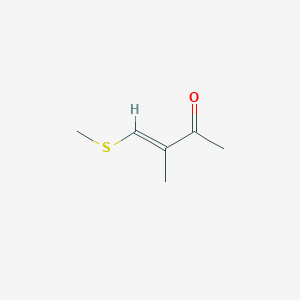
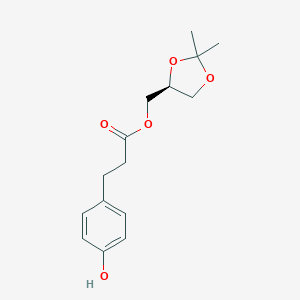
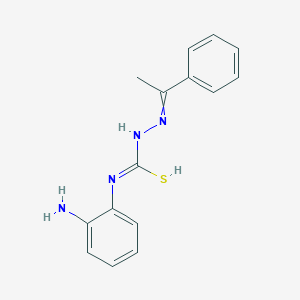
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)